N'-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide
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Overview
Description
N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. The compound’s structure consists of a benzylidene group attached to a hydrazide moiety, with ethoxy and hydroxy substituents on the benzylidene ring and a fluorine atom on the benzohydrazide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 4-fluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxy, hydroxy, and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene or benzohydrazide derivatives.
Scientific Research Applications
N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: The compound can serve as a reagent or probe in various analytical techniques, such as spectroscopy and chromatography.
Biology: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Ethoxy-4-hydroxybenzylidene)-nicotinohydrazide
- N’-(3-Ethoxy-4-hydroxybenzylidene)-isonicotinohydrazide
- N’-(3-Ethoxy-4-hydroxybenzylidene)-3-methoxybenzohydrazide
Uniqueness
N’-(3-Ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications.
Properties
CAS No. |
329023-99-6 |
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Molecular Formula |
C16H15FN2O3 |
Molecular Weight |
302.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C16H15FN2O3/c1-2-22-15-9-11(3-8-14(15)20)10-18-19-16(21)12-4-6-13(17)7-5-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
ZIDJBPLTSPMEIE-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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